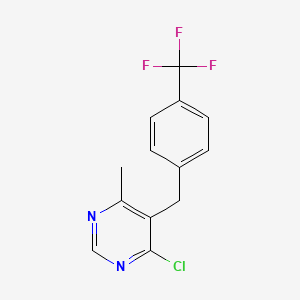
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylpyrimidine and 4-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-(trifluoromethyl)benzyl chloride reacts with 4-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the methyl group can produce a carboxylated pyrimidine.
科学研究应用
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrimidines.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-methyl-5-(4-fluorobenzyl)pyrimidine
- 4-Chloro-6-methyl-5-(4-methylbenzyl)pyrimidine
- 4-Chloro-6-methyl-5-(4-chlorobenzyl)pyrimidine
Uniqueness
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These properties make it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H10ClF3N2 |
|---|---|
分子量 |
286.68 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-11(12(14)19-7-18-8)6-9-2-4-10(5-3-9)13(15,16)17/h2-5,7H,6H2,1H3 |
InChI 键 |
NVWKKMGBKJIKSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=N1)Cl)CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



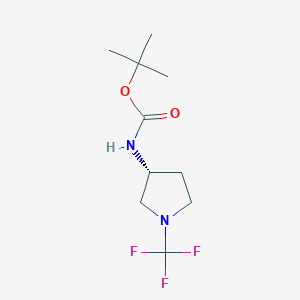


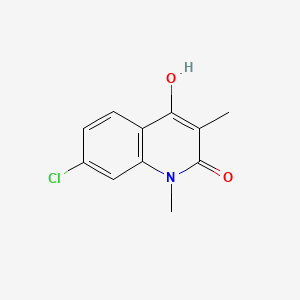
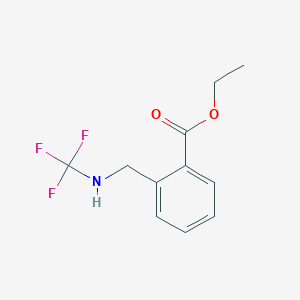
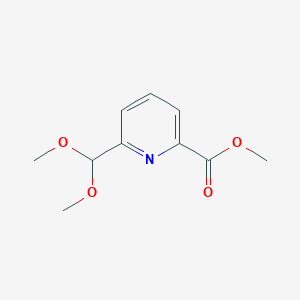
![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)
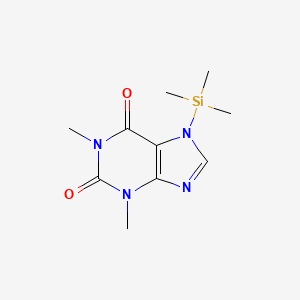

![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)
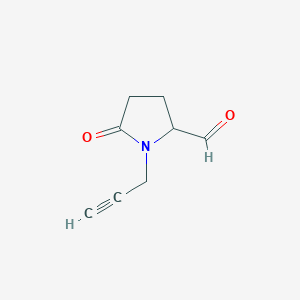

![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
